N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide
Description
Properties
CAS No. |
911321-16-9 |
|---|---|
Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17) |
InChI Key |
HFFXLYNDAFXRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Acylation of Amines
One common method for synthesizing this compound involves the acylation of an amine precursor. The general steps include:
Reactants : 4-nitroaniline, dimethylaminoethylamine, and acetic anhydride.
-
- Dissolve 4-nitroaniline in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride to the solution while stirring.
- Introduce dimethylaminoethylamine gradually.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the resulting solid.
Yield : Typically ranges from 60% to 80% depending on reaction conditions.
Method 2: Stepwise Synthesis via Intermediate Compounds
This method involves synthesizing intermediate compounds before obtaining the final product.
Step 1 : Synthesis of N-(2-Dimethylaminoethyl)-4-nitroaniline
- React dimethylaminoethylamine with 4-nitrochlorobenzene in the presence of a base (e.g., sodium hydroxide).
Step 2 : Acetylation
- Acetylate the amine using acetic anhydride or acetyl chloride.
-
- Combine the intermediate with additional reagents as necessary to achieve the desired structure.
Yield : Generally higher than direct methods, often exceeding 85%.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.
-
- Mix equimolar amounts of dimethylaminoethylamine, 4-nitroaniline, and acetic acid in a microwave vial.
- Subject the mixture to microwave irradiation for a defined period (e.g., 5-10 minutes).
-
- Faster reaction times.
- Higher yields (up to 90%).
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Direct Acylation | 4-Nitroaniline, Dimethylaminoethylamine, Acetic Anhydride | Reflux for several hours | 60-80 |
| Stepwise Synthesis | Dimethylaminoethylamine, 4-Nitrochlorobenzene | Base-catalyzed | >85 |
| Microwave-Assisted Synthesis | Dimethylaminoethylamine, 4-Nitroaniline, Acetic Acid | Microwave irradiation | Up to 90% |
The preparation of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can be achieved through various methods, each with its advantages and efficiencies. The choice of method depends on factors such as desired yield, available reagents, and laboratory capabilities. Further research may explore optimizing these methods or developing novel synthetic routes to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide as an anticancer agent. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in vitro against non-small cell lung cancer cells by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study:
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.
Antiparasitic Properties
This compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
Data Table: Antiparasitic Activity
| Compound | Target Organism | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Trypanosoma brucei | 0.005 | >30 |
This compound exhibited a low effective concentration (EC50), indicating high potency against the parasite while showing minimal toxicity to mammalian cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound. Modifications to the dimethylamino group or the nitrophenyl moiety can lead to variations in biological activity.
Key Findings:
- Substituting different alkyl groups on the dimethylamine can enhance solubility and bioavailability.
- Alterations in the nitrophenyl structure may affect binding affinity to target proteins involved in cancer progression or parasitic survival.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Solubility and Reactivity The dimethylaminoethyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., 3-nitrophenyl in ). This is supported by , where compounds with polar groups (e.g., 9d with dimethylamino) showed high yields and solubility . The nitro group at position 3 may reduce metabolic stability compared to methoxy or hydroxy substituents (e.g., 9c, 9f in ), which are less electron-withdrawing.
In contrast, methylsulfonyl or pyridinyl substituents (e.g., ) may prioritize stability or target-specific interactions over solubility.
Thermal and Crystallographic Properties highlights that nitro groups can induce torsional strain in aromatic rings, as seen in N-(4-chloro-2-nitrophenyl) derivatives . This may affect the target compound’s crystallinity or melting point compared to non-nitro analogs.
Research Implications and Gaps
- Physicochemical Data : The target compound lacks reported solubility, logP, or melting point data. These could be inferred from analogs (e.g., 9e’s solubility in DMSO ) but require experimental validation.
- Biological Screening : Priority should be given to testing orexin-1 receptor binding affinity, given the structural similarity to 9e .
- Toxicity: Dimethylaminoethyl groups (e.g., in ) may pose neurotoxicity risks, necessitating safety profiling.
Biological Activity
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide, also known by its CAS number 911321-16-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N4O3
- Molecular Weight : 250.30 g/mol
- Structural Characteristics : The compound features a nitrophenyl group, which is known to influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted the mechanism through which related nitroaniline derivatives induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Nitroaniline A | HCT116 | 5.0 | Caspase activation |
| Nitroaniline B | AGS | 10.0 | Mitochondrial disruption |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play a role in various diseases. For example, compounds with similar structures have shown inhibitory effects on lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis . This inhibition can lead to altered lipid metabolism and potentially therapeutic effects in conditions like cancer and neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Tested | Inhibition (%) at 10 µM |
|---|---|---|
| Lysosomal Phospholipase A2 | This compound | TBD |
| Other Enzymes | Nitroaniline C | 75% |
The biological activity of this compound is likely mediated through several mechanisms:
- Mitochondrial Dysfunction : Similar compounds have been shown to induce mitochondrial permeability transition, leading to apoptosis .
- Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway, suggesting that this compound may trigger cell death in malignant cells.
- Lipid Metabolism Alteration : By inhibiting lysosomal enzymes, the compound may affect lipid homeostasis, which is crucial in various pathologies.
Case Studies and Research Findings
In a recent study published in Nature Reviews, researchers examined the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM .
Another investigation focused on its potential neuroprotective effects, where it was found to mitigate oxidative stress-induced neuronal damage in vitro . This suggests a dual role in both anticancer and neuroprotective contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
